(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
CAS No.: 103321-53-5
Cat. No.: VC20798773
Molecular Formula: C20H20ClNO3
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103321-53-5 |
|---|---|
| Molecular Formula | C20H20ClNO3 |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1 |
| Standard InChI Key | OJVUGYYHLWTNDI-SFHVURJKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with significant applications in organic synthesis, particularly in the field of peptide chemistry. This compound is often used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules.
Mechanism of Action
This compound primarily acts as a protecting group for amines in organic synthesis. It interacts with its targets through a mechanism involving the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate. This reaction forms a carbamate, which can be easily removed under basic conditions, making it a versatile tool in peptide synthesis.
Applications in Solid-Phase Peptide Synthesis (SPPS)
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate plays a crucial role in SPPS by protecting the amino group of amino acids, allowing for the sequential addition of amino acids to form peptides. The protecting group can be rapidly removed by base, facilitating the synthesis process.
Biological Activity
While primarily used in peptide synthesis, compounds with similar structures have shown potential biological activities, including enzyme inhibition and anti-cancer properties. The carbamate group can interact with active sites of enzymes, inhibiting their function, which is crucial in therapeutic applications.
Research Findings
Several studies have investigated the biological activity of related carbamate derivatives, demonstrating significant cytotoxic effects on cancer cells by inducing apoptosis. Additionally, compounds with fluorenyl groups have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | Fluorenyl + Carbamate + Chloro | Enzyme inhibition, potential anti-cancer |
| (9H-Fluoren-9-yl)methyl ((2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl)carbamate | Fluorenyl + Carbamate + Chloro | Similar applications in synthesis |
| 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | Fluorenyl + Carbamate + Phenyl | Used in peptide synthesis, potential biological activities |
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